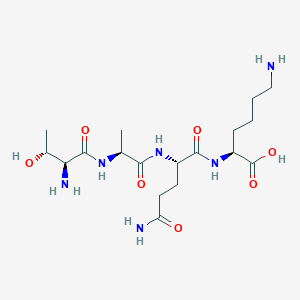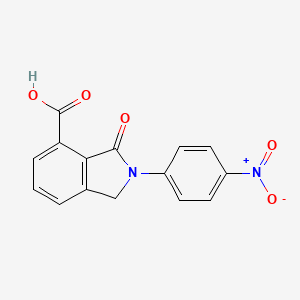![molecular formula C11H20N2O14P4 B15159905 Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- CAS No. 848483-61-4](/img/structure/B15159905.png)
Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with two diphosphonoethylamino groups at the 3 and 5 positions. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- typically involves multi-step organic reactions. One common method starts with the nitration of benzoic acid to introduce nitro groups at the desired positions. This is followed by reduction to convert the nitro groups to amino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The amino and phosphonate groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- involves its interaction with specific molecular targets. The diphosphonoethyl groups can chelate metal ions, affecting various biochemical pathways. Additionally, the compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. These interactions are crucial for its biological and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but with nitro groups instead of diphosphonoethylamino groups.
3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole: Contains a triazole ring and hydroxyphenyl groups, offering different reactivity and applications.
Uniqueness
Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- is unique due to its diphosphonoethylamino groups, which provide distinct chemical properties. These groups enhance its ability to chelate metal ions and participate in various chemical reactions, making it more versatile compared to similar compounds .
Eigenschaften
CAS-Nummer |
848483-61-4 |
|---|---|
Molekularformel |
C11H20N2O14P4 |
Molekulargewicht |
528.18 g/mol |
IUPAC-Name |
3,5-bis(2,2-diphosphonoethylamino)benzoic acid |
InChI |
InChI=1S/C11H20N2O14P4/c14-11(15)6-1-7(12-4-9(28(16,17)18)29(19,20)21)3-8(2-6)13-5-10(30(22,23)24)31(25,26)27/h1-3,9-10,12-13H,4-5H2,(H,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27) |
InChI-Schlüssel |
FBVBGGXKGZACQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1NCC(P(=O)(O)O)P(=O)(O)O)NCC(P(=O)(O)O)P(=O)(O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-](/img/structure/B15159830.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)


![1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B15159880.png)


![1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)](/img/structure/B15159893.png)




